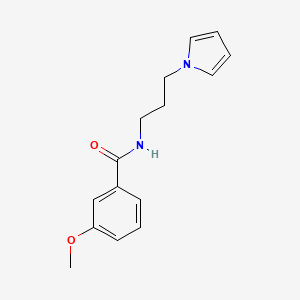

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" is a structurally complex molecule that is not directly mentioned in the provided papers. However, similar compounds with benzamide moieties and substituted pyrrole groups have been synthesized and studied for various pharmacological activities and chemical properties. For instance, benzamide derivatives with pyrazole and piperazine substitutions have shown significant anti-inflammatory and dopamine receptor affinity, respectively . The importance of the benzamide group in these compounds is often associated with their biological activity, as seen in the PDE IV inhibitor development .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an appropriate benzoic acid or its chloride with an amine. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . These methods could potentially be adapted for the synthesis of "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" by choosing the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and GC-MS, and in some cases, by X-ray crystallography . The structure of the pyrrole derivative N-(3,4-di-benzoyl-2,5-di-methylpyrrol-1-yl)-4-methoxy-benzamide was determined, showing that the benzoylamide unit is twisted with respect to the pyrrole ring, indicating potential for intermolecular hydrogen bonding . These techniques would be essential in confirming the structure of "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" once synthesized.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including further functionalization and interaction with other chemical entities. For example, the presence of an N,O-bidentate directing group in some benzamide compounds makes them suitable for metal-catalyzed C–H bond functionalization reactions . The reactivity of "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" would likely be influenced by the presence of the pyrrole and methoxy groups, which could affect its electronic properties and reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups and pyrrole can affect these properties. For instance, the crystal structure of a related compound showed that different polymorphs can exist, which may have different physical properties . Theoretical calculations, such as density functional theory (DFT), can be used to predict the properties of new compounds like "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" .

科学的研究の応用

Pyrrole-Based Compounds in Drug Discovery

Pyrrole-based compounds play a significant role in drug discovery due to their wide range of biological activities. The pyrrole ring, a common motif in many pharmaceuticals, is explored for various therapeutic areas. For instance, pyrrole-based drugs targeting specific diseases such as cancer, microbial infections, and viral diseases have been identified, highlighting the versatility of pyrrole derivatives in medicinal chemistry (Li Petri et al., 2020). The development of novel synthetic pyrrole compounds with drug-like properties underscores the potential for N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide in various biomedical applications.

Antimalarial Activity of Marine-Derived Natural Products

The search for antimalarial agents among marine-derived natural products has identified several compounds with significant activity. This research avenue demonstrates the potential of natural and synthetic compounds in addressing global health challenges like malaria. Although not directly related, the exploration of pyrrole-based compounds in this context suggests a possible research interest in evaluating N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide for similar activities, considering the structural diversity and biological potential of pyrrole derivatives (Wright et al., 1996).

Natural Products as Drug Sources

The review of natural products as sources of new drugs highlights the enduring importance of natural and nature-inspired compounds in drug development. With a significant percentage of approved therapeutic agents being derived from or inspired by natural products, this area of research remains vital. Pyrrole-based compounds, given their presence in natural products, could contribute to the discovery of novel therapeutic agents, underscoring the potential scientific research applications of N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide in developing new drugs (Newman & Cragg, 2012).

将来の方向性

Pyrrole derivatives are a rich source of biologically active compounds and have been the focus of numerous research studies due to their diverse pharmacological properties . Therefore, it is likely that future research will continue to explore the synthesis and biological activity of novel pyrrole derivatives, including potentially “N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide”.

作用機序

Pyrrole Compounds

The pyrrole ring is a common structure in many biologically active compounds . Pyrrole derivatives have been found to exhibit a wide range of activities, including antibacterial, antifungal, and anti-inflammatory effects .

Benzamide Derivatives

Benzamide is a simple compound consisting of a benzene ring connected to an amide group. Benzamide derivatives are known to have various biological activities, including antimicrobial properties .

Methoxy Groups

The presence of a methoxy group (OCH3) in a molecule can influence its biochemical properties. Methoxy groups can increase lipophilicity, which can enhance cell membrane penetration and improve bioavailability .

特性

IUPAC Name |

3-methoxy-N-(3-pyrrol-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-14-7-4-6-13(12-14)15(18)16-8-5-11-17-9-2-3-10-17/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHGCKUTENBYIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)

![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2515534.png)

![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)